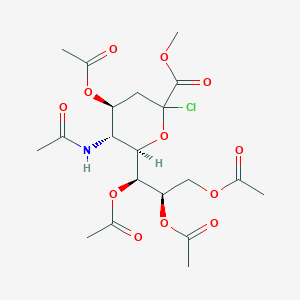

![molecular formula C19H21N3O2S B2624568 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine CAS No. 721416-33-7](/img/structure/B2624568.png)

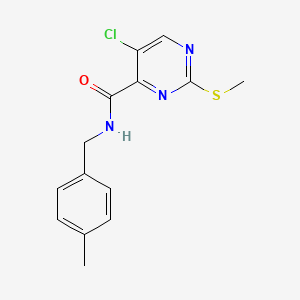

2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of piperidine, a heterocyclic moiety that has the molecular formula (CH2)5NH . Piperidine is a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) . This compound is responsible for the synthesis of pharmaceuticals with substantial interest .

Synthesis Analysis

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular weight of this compound is 283.35 . The IUPAC name is [4-(1-piperidinylsulfonyl)phenyl]acetic acid . The InChI code is 1S/C13H17NO4S/c15-13(16)10-11-4-6-12(7-5-11)19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) .Chemical Reactions Analysis

Piperidine and its derivatives have been observed to have many therapeutic properties, including anticancer potential . Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit the proliferation of HT29 and DLD-1 cells in a dose-based manner .Physical And Chemical Properties Analysis

The compound is stored at room temperature . It is in powder form .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. Researchers have explored the synthesis of substituted piperidines and their derivatives for potential drug candidates . The piperidine moiety is present in more than twenty classes of pharmaceuticals, making it a valuable building block for drug design. Scientists investigate the biological activity of compounds containing this scaffold, aiming to discover novel drugs for various diseases.

Piperidinones: Bioactive Molecules

Piperidinones are cyclic amides derived from piperidine. They exhibit interesting biological activities, including antiviral, antibacterial, and antitumor effects. Researchers investigate their synthesis and evaluate their pharmacological potential. Notably, some piperidinone derivatives have shown promising inhibitory activity against specific kinases .

Biological Evaluation of Piperidine-Based Compounds

Scientists assess the biological activity of synthetic and natural piperidines. This evaluation includes studying their interactions with biological targets, such as enzymes, receptors, and ion channels. Piperidine-containing compounds have been investigated for their potential as anticancer agents, antipsychotics, and analgesics.

Wirkmechanismus

Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Zukünftige Richtungen

Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used in the treatment of various types of cancers .

Eigenschaften

IUPAC Name |

2-(4-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c20-19-18-7-3-2-6-15(18)14-22(19)16-8-10-17(11-9-16)25(23,24)21-12-4-1-5-13-21/h2-3,6-11,20H,1,4-5,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYGBFLEIUIVID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

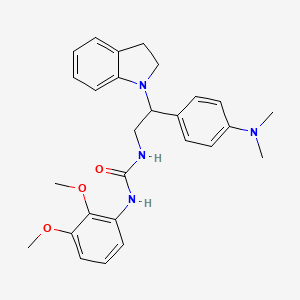

![N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine](/img/structure/B2624485.png)

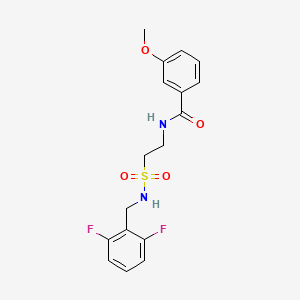

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide](/img/structure/B2624488.png)

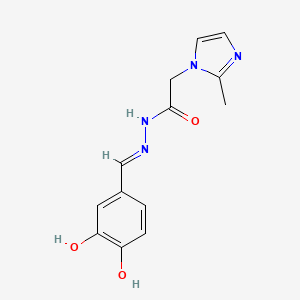

![Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2624490.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide](/img/structure/B2624494.png)

![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)

![Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2624501.png)

![(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide](/img/structure/B2624503.png)

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)